1-Boc-4-(aminomethyl)-4-ethylpiperidine

Medicinal Chemistry Organic Synthesis Building Block Procurement

1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS 1158758-98-5), also known as tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate, is a Boc-protected piperidine derivative with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol. This compound features a piperidine ring substituted at the 4-position with both an aminomethyl (-CH2NH2) and an ethyl group, while the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1158758-98-5
Cat. No. B1404945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(aminomethyl)-4-ethylpiperidine
CAS1158758-98-5
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCCC1(CCN(CC1)C(=O)OC(C)(C)C)CN
InChIInChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3
InChIKeyLTCVVNLACZFQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS 1158758-98-5): Core Structural and Physicochemical Baseline for Procurement and Synthesis


1-Boc-4-(aminomethyl)-4-ethylpiperidine (CAS 1158758-98-5), also known as tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate, is a Boc-protected piperidine derivative with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . This compound features a piperidine ring substituted at the 4-position with both an aminomethyl (-CH2NH2) and an ethyl group, while the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This specific substitution pattern, which combines a sterically demanding ethyl group with a reactive aminomethyl handle, distinguishes it from other Boc-protected piperidine building blocks. The compound is typically supplied as an oil, with vendor-reported purities ranging from 95% to 97% , and is recommended for storage under inert gas at 2–8 °C .

Workflow Synthesis of 4,4-disubstituted piperidine scaffolds
Selection Boc-protected aminomethyl handle with 4-ethyl steric bulk
Format Oil form; inert gas storage recommended

Why 1-Boc-4-(aminomethyl)-4-ethylpiperidine Cannot Be Readily Substituted with Other Piperidine-Based Building Blocks


In medicinal chemistry and organic synthesis, piperidine-based building blocks are not interchangeable. The specific substitution pattern on the piperidine ring—particularly the presence and position of the aminomethyl group and the ethyl substituent—dictates the compound's utility in constructing specific pharmacophores or synthetic intermediates. Simple substitution with analogs like 1-Boc-4-(aminomethyl)piperidine (lacking the 4-ethyl group) or 4-(aminomethyl)-1-ethylpiperidine (lacking the Boc group) will alter the steric and electronic environment of the core scaffold, potentially leading to different reaction outcomes, altered biological activity, or failure to achieve the desired molecular architecture in multi-step syntheses. The presence of the 4-ethyl group introduces steric bulk at a key position, which can be critical for influencing molecular conformation and selectivity in downstream applications, such as kinase inhibitor development [1]. The evidence below quantifies key differentiating characteristics relative to the closest available comparators.

Steric profile mismatch

Removing the 4-ethyl group alters steric bulk and may shift selectivity in target binding studies.

Protecting group incompatibility

Lack of Boc group reduces orthogonal protection options in multi-step synthesis.

Conformational divergence

Simpler piperidines lack 4,4-disubstitution required to bias ring conformation for target engagement.

Quantitative Differentiation of 1-Boc-4-(aminomethyl)-4-ethylpiperidine (1158758-98-5) from Closest Analogs


Commercial Purity Benchmarking: 1-Boc-4-(aminomethyl)-4-ethylpiperidine vs. Non-Ethyl Analog

The target compound is commercially available with a specified purity of 97% (HPLC) from a major supplier . In comparison, the structurally related analog 1-Boc-4-(aminomethyl)piperidine, which lacks the 4-ethyl group, is also offered at a 97% purity grade . This indicates that the incorporation of the 4-ethyl substituent does not impose a purity penalty at the commercial scale, ensuring that researchers can procure both compounds at comparable high purity levels for their specific synthetic needs.

Purity (HPLC)
Context-dependent
97% vs 97%
Equivalent high purity despite 4-ethyl substitution
Vendor-reported data; independent verification recommended
Medicinal Chemistry Organic Synthesis Building Block Procurement

Structural Differentiation: Introduction of a Sterically Demanding 4-Ethyl Group

The defining structural feature of the target compound is the simultaneous presence of an aminomethyl group and an ethyl group at the piperidine 4-position, all while the ring nitrogen remains Boc-protected. This contrasts with 1-Boc-4-(aminomethyl)piperidine, which lacks the 4-ethyl substituent entirely, resulting in a calculated molecular weight difference of 14.03 g/mol [1]. While a direct biological comparison is not available from a single study, this structural divergence is critical: the 4-ethyl group introduces significant steric bulk and alters the conformational landscape of the piperidine ring, which can translate to improved selectivity or potency in downstream drug candidates, as demonstrated in analogous piperidine-based kinase inhibitor scaffolds [2].

Molecular Weight & Sterics
Class-level
242.36 vs 228.33 g/mol
4-Ethyl group introduces steric bulk; conformational divergence may impact target binding
No direct biological comparison data
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Reported Synthetic Yield Benchmark for Analogous Boc-Protected Piperidine Derivatives

A peer-reviewed synthetic methodology for a related class of Boc-protected 4-substituted piperidines reports an alkylation step with substituted benzyl bromides proceeding with yields of 75–86% under standard conditions (LDA, THF, -78°C to RT, overnight) [1]. While this data is not for the target compound itself, it provides a class-level benchmark for the expected efficiency of synthetic transformations involving 4-substituted Boc-piperidine scaffolds. Such yields are comparable to or exceed those reported for analogous reactions on simpler piperidine cores lacking the 4-ethyl substituent.

Alkylation Yield
Class-level
75–86%
Indicates efficient elaboration of 4-substituted Boc-piperidines
Not specific to target compound; class-level benchmark
Organic Synthesis Process Chemistry Scale-up

Application Context: Use in Kinase Inhibitor and PROTAC Linker Development

While the target compound itself is a building block, its core scaffold is integral to two major areas of drug discovery. First, aminomethylpiperidine derivatives are explicitly claimed as key intermediates in the synthesis of kinase inhibitors targeting JAK3 and BTK, with patent examples demonstrating their utility in treating inflammatory diseases and cancer [1]. Second, Boc-protected piperidine derivatives are widely recognized as critical intermediates for the synthesis of PROTAC linkers . In contrast, simpler piperidine building blocks lacking the 4-ethyl and aminomethyl combination may not provide the required steric and conformational features for optimal activity in these advanced therapeutic modalities.

Application Relevance
Class-level
Kinase inhibitor & PROTAC intermediate vs generic building block
Substitution pattern aligns with high-value drug discovery programs
Patent-derived class evidence
Kinase Inhibition PROTAC Chemical Biology

Physicochemical Differentiation: Refractive Index and Density vs. Non-Ethyl Analog

The non-ethylated analog, 1-Boc-4-(aminomethyl)piperidine, has reported physical properties including a refractive index of n20/D 1.473 (lit.) and a density of 1.013 g/mL at 25°C (lit.) . While analogous data for the target compound are not consistently reported in public vendor datasheets, the presence of the 4-ethyl group is expected to alter these properties. This difference is critical for analytical method development, quality control, and formulation studies, as it requires separate calibration and validation when using the target compound instead of the non-ethyl analog.

Physical Properties
Data to verify
n20/D, density: not reported
Comparator has n20/D 1.473, density 1.013; method re-validation required when substituting analog
Analytical methods must be separately validated
Analytical Chemistry Quality Control Formulation

Recommended Application Scenarios for 1-Boc-4-(aminomethyl)-4-ethylpiperidine Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring Sterically Demanding Piperidine Cores

The target compound is ideally suited for use as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting JAK3 and BTK, where the 4-ethyl group provides essential steric bulk to influence target selectivity and potency [1]. Its high commercial purity (97%) ensures reliable outcomes in multi-step synthetic sequences. The documented utility of aminomethylpiperidine derivatives in this therapeutic area provides a strong precedent for its application.

Chemical Biology: Construction of PROTAC Linkers with Defined Conformational Constraints

As a Boc-protected piperidine derivative with a unique substitution pattern, this compound is a valuable building block for the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. The 4-ethyl group can be leveraged to modulate the conformational flexibility of the linker, potentially impacting ternary complex formation and degradation efficiency. Its structural similarity to established PROTAC linkers supports its utility in this rapidly evolving field .

Process Chemistry: Scale-up of Synthetic Routes to 4,4-Disubstituted Piperidine Intermediates

The reported synthetic yields for related 4-substituted Boc-piperidine scaffolds (75–86% for alkylation steps) provide a benchmark for the expected efficiency of transformations involving this compound [2]. This makes it a practical choice for process chemistry groups seeking to develop scalable routes to complex, 4,4-disubstituted piperidine intermediates for preclinical and clinical candidate synthesis.

Analytical and Quality Control: Development of Methods for Complex Amine-Containing Building Blocks

The target compound's physical form as an oil, combined with its unique substitution pattern, necessitates the development of specific analytical methods for identity, purity, and assay. Its commercial availability with documented purity (97%) and the provision of analytical data (NMR, HPLC, GC) by certain vendors make it a suitable reference standard for method development in quality control laboratories.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
4-Ethyl steric bulk for binding pocket complementarity
Selectivity and target engagement assays
PROTAC linker research
Conformational constraint via 4,4-disubstitution
Ternary complex formation and degradation efficiency
Process chemistry scale-up
Reported alkylation yields for 4-substituted Boc-piperidines
Route robustness and scalability assessment
Analytical method development
Unique physicochemical profile (oil, substitution pattern)
Identity, purity, and assay specificity verification

Technical Documentation Hub

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37 linked technical documents
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